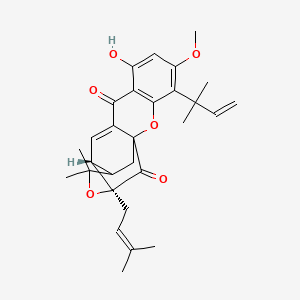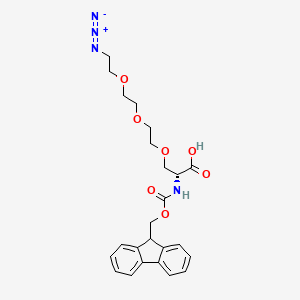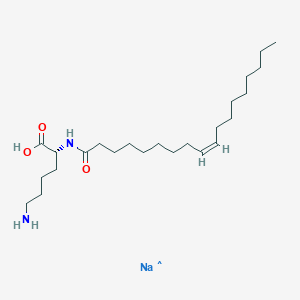
Oleoyl-D-lysine sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleoyl-D-lysine sodium is an inhibitor of glycine transporter 2a (GlyT2a). It selectively inhibits GlyT2a over GlyT1b and reduces allodynia in a nerve ligation rat model of neuropathic pain.
Applications De Recherche Scientifique
Protein Modifications and Biomedical Applications :Oleoyl-D-lysine sodium has been utilized in biomedical applications, particularly in protein modifications. A study by Lee et al. (2013) discusses the use of Nε-Acryloyl-l-lysine, a related compound, in Escherichia coli. This compound is used for protein modifications through reactions like 1,4-addition and radical polymerization, demonstrating its potential in creating modified proteins for applications requiring high specificity and efficiency.
Lipid Bilayer Interactions :The interaction of lysine-based compounds with lipid bilayers is crucial in understanding their biological applications. Wang and Song (2013) explored how poly-L-lysine interacts with different types of lipid bilayers, affecting properties like lipid head group area and bilayer thickness. This research, detailed in their publication, can provide insights into the use of Oleoyl-D-lysine sodium in manipulating cell membranes for gene delivery and other biomedical purposes (Wang & Song, 2013).
Surfactant and Transfection Agent :Oleoyl-D-lysine sodium, due to its surfactant properties, is explored in the context of gene delivery. Damen et al. (2014) discuss the synthesis and properties of gemini surfactants, where oleoyl chains are used. These surfactants have shown potential in transferring polynucleotides across cell membranes, indicating the applicability of Oleoyl-D-lysine sodium in similar contexts (Damen et al., 2014).
Antimicrobial and Membrane Interaction Studies :The interactions of lysine-based compounds with bacterial membranes have implications for antimicrobial applications. Zhang et al. (2018) studied antimicrobial polypeptides, providing insights into how such compounds, including potentially Oleoyl-D-lysine sodium, interact with microbial membranes and exert their effects (Zhang et al., 2018).
Biodegradable Nanoparticle Formulation :Oleoyl-D-lysine sodium could play a role in the formulation of biodegradable nanoparticles for drug delivery. Yoo, Choi, and Park (2001) demonstrated the incorporation of lysozyme-oleate complex into biodegradable nanoparticles, suggesting a similar approach could be employed using Oleoyl-D-lysine sodium for efficient encapsulation and delivery of therapeutic agents (Yoo, Choi, & Park, 2001).
Surface and Micellar Properties :The surface active properties of oleoyl-based surfactants, akin to Oleoyl-D-lysine sodium, are explored for their potential in enhancing the delivery of compounds. Sreenu et al. (2014) synthesized oleic acid-based surfactants and evaluated their properties, such as surface tension and emulsion stability, which are pertinent to understanding the applications of Oleoyl-D-lysine sodium in formulations (Sreenu et al., 2014).
Lysine Catabolism and Stress Resistance in Bacteria :The catabolism of lysine, which is a component of Oleoyl-D-lysine sodium, plays a role in bacterial stress resistance. Neshich et al. (2013) investigated lysine catabolic pathways in bacteria, revealing connections with osmotic stress resistance. This research may inform the use of Oleoyl-D-lysine sodium in microbiological studies or as a tool in bacterial culture conditions (Neshich, Kiyota, & Arruda, 2013).
Propriétés
Nom du produit |
Oleoyl-D-lysine sodium |
|---|---|
Formule moléculaire |
C24H45N2NaO3 |
Poids moléculaire |
432.62 |
InChI |
InChI=1S/C24H46N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-22(24(28)29)19-17-18-21-25;/h9-10,22H,2-8,11-21,25H2,1H3,(H,26,27)(H,28,29);/b10-9-;/t22-;/m1./s1 |
Clé InChI |
OWBHGNNUDAIRSI-KVVVOXFISA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCCCN)C(=O)O.[Na] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Oleoyl-D-lysine sodium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



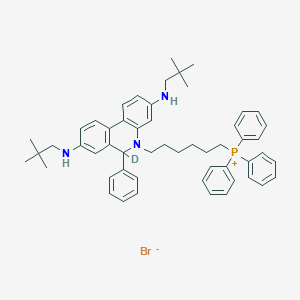



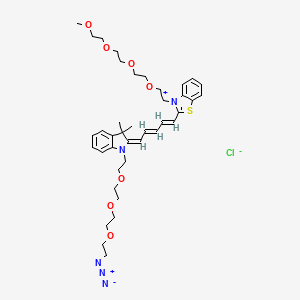
![2-[(Azidoacety)amino]-2-deoxy-D-galactose](/img/structure/B1193203.png)
